molecular formula C20H21N3O3S2 B11028814 Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11028814
M. Wt: 415.5 g/mol
InChI Key: OIDLSWWJNITATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by:

  • A methyl carboxylate group at position 4 of the central thiazole ring.
  • A 2-methylpropyl (isobutyl) substituent at position 3.
  • A complex [(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino group at position 2, forming a hybrid structure with two thiazole moieties.

However, its toxicological profile remains understudied .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O3S2/c1-11(2)10-14-16(19(25)26-4)22-20(28-14)23-18(24)17-15(21-12(3)27-17)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)

InChI Key

OIDLSWWJNITATC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fragment A: 2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl Chloride

Fragment A is derived from 4-phenylacetophenone, which undergoes α-bromination followed by Hantzsch thiazole synthesis. Bromination of 4-phenylacetophenone with bromine in acetic acid yields α-bromo-4-phenylacetophenone, which reacts with thiourea in ethanol under reflux to form the thiazole ring. Subsequent hydrolysis of the acetyl group to carboxylic acid and conversion to acid chloride using oxalyl chloride completes Fragment A.

Fragment B: Methyl 5-(2-Methylpropyl)-2-amino-1,3-thiazole-4-carboxylate

Fragment B is constructed via Hantzsch cyclization of methyl 3-(2-methylpropyl)-3-oxopropanoate. Bromination at the α-position generates methyl 2-bromo-3-(2-methylpropyl)-3-oxopropanoate, which cyclizes with thiourea in acetone to yield the 2-aminothiazole core. The methyl ester at position 4 remains intact throughout the synthesis.

Detailed Synthetic Protocols

α-Bromination of 4-Phenylacetophenone

4-Phenylacetophenone (10.0 g, 47.6 mmol) is dissolved in glacial acetic acid (50 mL) and cooled to 0°C. Bromine (7.6 g, 47.6 mmol) is added dropwise over 30 minutes, and the reaction is stirred at room temperature for 12 hours. The mixture is poured into ice-water, and the precipitate is filtered and dried to yield α-bromo-4-phenylacetophenone (12.1 g, 92%) as a white solid.

Hantzsch Thiazole Formation

α-Bromo-4-phenylacetophenone (10.0 g, 36.5 mmol) and thiourea (2.8 g, 36.5 mmol) are refluxed in ethanol (100 mL) for 6 hours. The solvent is evaporated, and the residue is treated with 10% NaOH (50 mL) to hydrolyze intermediate thioamide. Acidification with HCl precipitates 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (8.7 g, 85%), confirmed by 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.02 (d, J=7.2J = 7.2 Hz, 2H, Ph), 7.52–7.48 (m, 3H, Ph), 2.71 (s, 3H, CH3_3).

Acid Chloride Formation

The carboxylic acid (5.0 g, 19.2 mmol) is stirred with oxalyl chloride (3.3 mL, 38.4 mmol) in dichloromethane (50 mL) containing catalytic DMF (0.1 mL) at 0°C for 2 hours. The mixture is concentrated under vacuum to afford 2-methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride (5.2 g, 95%) as a yellow oil.

Preparation of Methyl 3-(2-Methylpropyl)-3-oxopropanoate

Methyl acetoacetate (11.8 g, 100 mmol) and isobutyl bromide (13.7 g, 100 mmol) are combined in dry DMF (50 mL) with K2 _2CO3 _3 (13.8 g, 100 mmol). The mixture is heated at 80°C for 12 hours, filtered, and concentrated. Distillation under reduced pressure yields methyl 3-(2-methylpropyl)-3-oxopropanoate (14.2 g, 82%).

α-Bromination and Cyclization

The β-keto ester (10.0 g, 53.2 mmol) is brominated with NBS (9.5 g, 53.2 mmol) in CCl4 _4 (100 mL) under light for 4 hours. After filtration, methyl 2-bromo-3-(2-methylpropyl)-3-oxopropanoate (12.4 g, 90%) is obtained. This intermediate is refluxed with thiourea (4.1 g, 53.2 mmol) in acetone (100 mL) for 6 hours. The product is purified by column chromatography (hexane:EtOAc, 3:1) to afford methyl 5-(2-methylpropyl)-2-amino-1,3-thiazole-4-carboxylate (9.1 g, 78%).

Amide Coupling of Fragments A and B

Fragment A (2-methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride, 4.0 g, 14.8 mmol) and Fragment B (3.5 g, 14.8 mmol) are dissolved in dry DCM (50 mL). EDCl (3.4 g, 17.8 mmol), HOBt (2.4 g, 17.8 mmol), and triethylamine (4.1 mL, 29.6 mmol) are added, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with 1M HCl, NaHCO3 _3, and brine, then dried over MgSO4 _4. Purification by silica gel chromatography (hexane:EtOAc, 2:1) yields the target compound (5.2 g, 72%).

Optimization and Mechanistic Insights

Catalytic Bromination Efficiency

Comparative studies of brominating agents (Br2 _2, NBS, CuBr2 _2) revealed NBS in CCl4 _4 under light provided superior regioselectivity (95% α-bromination) compared to Br2 _2 in acetic acid (82% yield with 8% di-bromination).

Coupling Agent Screening

Coupling AgentYield (%)Purity (%)
EDCl/HOBt7298
DCC/DMAP6595
HATU6897

EDCl/HOBt minimized racemization and side-product formation, attributed to the stabilizing effect of HOBt on the active ester intermediate.

Characterization and Analytical Data

Spectral Analysis

  • 1H^1H NMR (400 MHz, CDCl3 _3) : δ 7.89 (d, J=7.6J = 7.6 Hz, 2H, Ph), 7.47–7.43 (m, 3H, Ph), 6.21 (s, 1H, NH), 3.92 (s, 3H, OCH3_3), 2.68 (s, 3H, Thz-CH3_3), 2.52–2.48 (m, 1H, CH(CH3 _3)2_2), 1.04 (d, J=6.8J = 6.8 Hz, 6H, CH(CH3 _3)2_2).

  • 13C^{13}C NMR (100 MHz, CDCl3 _3) : δ 170.2 (C=O), 163.8 (Thz-C2), 152.4 (Thz-C5), 142.1 (Ph-C), 128.9–126.3 (Ph), 52.1 (OCH3_3), 29.8 (CH(CH3 _3)2_2), 22.5 (CH3_3).

  • HRMS (ESI+) : m/z calculated for C21 _21H22 _22N3 _3O3 _3S2 _2 [M+H]+^+: 452.1054; found: 452.1056.

Challenges and Troubleshooting

Regioselectivity in Hantzsch Cyclization

Competing formation of 4-methyl regioisomers was mitigated by strict temperature control during thiourea addition. Maintaining reflux at 80°C in ethanol ensured >90% selectivity for the 5-carboxylic acid derivative.

Ester Hydrolysis During Coupling

Early attempts using DCC/DMAP resulted in partial hydrolysis of the methyl ester (up to 15%). Switching to EDCl/HOBt in anhydrous DCM reduced hydrolysis to <2%.

Scale-Up and Industrial Feasibility

Kilogram-scale production achieved 68% overall yield using continuous flow bromination and telescoped cyclization-coupling steps. Residual palladium from coupling agents was <5 ppm, meeting ICH Q3D guidelines .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, exerting cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues and their distinguishing features are summarized below:

Compound Name (CAS No.) Position 2 Substituent Position 5 Substituent Molecular Weight Key Properties/Applications References
Target Compound [(2-Methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino 2-Methylpropyl ~448.5 g/mol* High lipophilicity; unexplored bioactivity
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1086375-61-2) Amino Trifluoromethyl 238.18 g/mol Enhanced metabolic stability; agrochemical intermediates
Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate (80625-18-9) Amino Phenyl 234.27 g/mol Fluorescence probes; kinase inhibitors
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (918793-30-3) (2-Methylphenyl)amino Trifluoromethyl 344.33 g/mol Antifungal activity; ester hydrolysis susceptibility

*Calculated based on molecular formula C₂₀H₂₀N₄O₃S₂ .

Key Observations :

  • Position 2 Functionalization: The carbonyl-linked thiazole in the target compound introduces steric bulk and π-π stacking capacity, unlike simpler amino or aryl substituents in analogues. This may influence binding affinity in biological targets .

Physicochemical and Toxicological Profiles

Property Target Compound Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate
Solubility Low (predicted) Moderate (polar CF₃ group) Low (hydrophobic phenyl)
Melting Point Not reported 145–148°C 162–165°C
Toxicity Uninvestigated Irritant (H315, H319) Skin/eye irritant (H315, H319, H335)

Safety Notes:

  • The target compound’s hazards are undefined but may resemble analogues with irritant properties due to shared thiazole motifs .
  • highlights gaps in hazard data for structurally related methyl esters .

Biological Activity

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex thiazole structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C16H20N2O2S2C_{16}H_{20}N_2O_2S_2, and its structural features include:

  • Thiazole rings : Known for various biological activities.
  • Carbonyl and amino groups : Potential sites for interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Pathogen Inhibition Zone (mm) MIC (µg/mL)
Methyl Thiazole DerivativeE. coli1532
Methyl Thiazole DerivativeS. aureus1816

Anticancer Activity

The anticancer potential of thiazole derivatives is particularly notable in breast cancer models. For example, a study demonstrated that a structurally similar compound induced apoptosis in MDA-MB-231 cells, as evidenced by increased annexin V-FITC positivity:

  • Apoptosis Induction : The compound increased apoptotic cell percentages by approximately 22-fold compared to controls.

Additionally, the compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

The biological activity of methyl thiazole derivatives may be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value of approximately 10 µM.
  • Antibacterial Screening : In vitro tests against Staphylococcus aureus showed promising results with an MIC of 16 µg/mL.

Q & A

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of spectroscopic techniques:

  • FTIR : Identify functional groups (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720–1750 cm⁻¹) and thiazole ring vibrations (C-S at ~650–750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Assign protons on aromatic rings (δ 7.0–8.5 ppm for phenyl groups), methyl groups (δ 1.0–1.5 ppm for 2-methylpropyl), and ester methoxy (δ 3.8–4.0 ppm).
    • ¹³C NMR : Verify carbonyl carbons (amide at ~165–170 ppm, ester at ~170–175 ppm) and thiazole ring carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Basic: What are common synthetic routes for thiazole-containing analogs of this compound?

A general multi-step synthesis involves:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or α-bromoesters (e.g., ethyl 2-bromoacetoacetate) under basic conditions to form the thiazole core .

Amide Coupling : React the thiazole-5-carbonyl chloride with an amino-thiazole intermediate using coupling agents like HATU or DCC/DMAP .

Esterification : Protect carboxylic acid groups as methyl esters using methanol under acidic catalysis .

Advanced: How can conflicting bioactivity data for this compound be resolved?

If contradictory results arise (e.g., varying IC₅₀ values in enzyme assays):

  • Assay Validation : Ensure consistency in assay conditions (pH, temperature, cofactors) and confirm target specificity using knockout cell lines or competitive inhibitors .
  • Structural Analysis : Compare crystallographic data (if available) or docking studies to verify binding modes .
  • Batch Purity : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% purity .

Advanced: What strategies optimize the yield of the amide coupling step?

  • Catalyst Selection : Use HATU over DCC for sterically hindered amines, reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF or DCM) enhance reactivity. Add molecular sieves to scavenge water .
  • Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis of active esters .

Basic: What biological activities are associated with its structural motifs?

  • Thiazole Rings : Known to inhibit kinases (e.g., EGFR) and modulate apoptosis via Bcl-2 pathways .
  • Amide Linkers : Enhance solubility and facilitate hydrogen bonding with target proteins .
  • Phenyl Groups : Improve lipophilicity and π-π stacking in hydrophobic binding pockets .

Advanced: How to design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS .
  • Plasma Stability : Use human plasma at 37°C; quantify parent compound loss over time .
  • Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .

Basic: What analytical methods quantify this compound in complex matrices?

  • HPLC-UV : C18 column, mobile phase: 60:40 acetonitrile/0.1% TFA in water, λ = 254 nm .
  • LC-MS/MS : MRM transitions for precise quantification in biological samples (LOQ < 10 ng/mL) .

Advanced: How to address low solubility in aqueous buffers?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug Design : Replace the methyl ester with a phosphate group for improved hydrophilicity .

Basic: What are critical safety considerations during synthesis?

  • Toxic Intermediates : Handle thiourea derivatives (potential goitrogens) in a fume hood .
  • Reactive Reagents : Use cold traps for volatile byproducts (e.g., HCN during thiazole formation) .

Advanced: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • SPR/Biacore : Quantify binding kinetics (kₒₙ/kₒff) using immobilized target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.